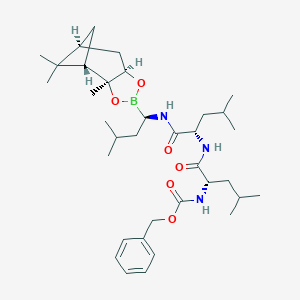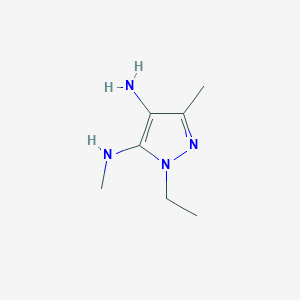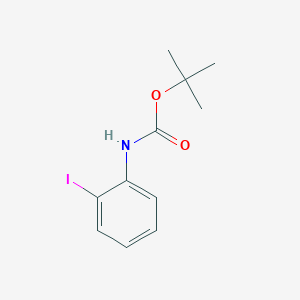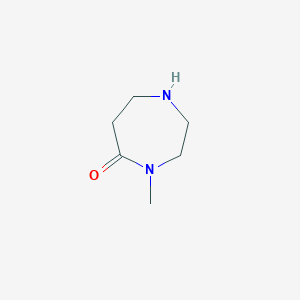
1-(4-乙酰基哌啶基)乙酮
描述
Synthesis Analysis
The synthesis of related compounds often involves the Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. For instance, Lovel Kukuljan et al. (2016) synthesized derivatives by employing such methods, demonstrating the versatility and efficiency of these synthetic approaches in producing complex structures from simpler precursors (Kukuljan, Kranjc, & Perdih, 2016). Additionally, solvent-free one-pot synthesis methods have been reported, showing high yields and emphasizing the importance of catalysts in the synthesis process (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Acetylpiperidino)ethan-1-one often features complex interactions, such as hydrogen bonds and π interactions, which contribute to their stability and physical properties. For example, Kukuljan et al. (2016) highlighted how hydrogen bonds and weak C-H···π interactions stabilize the molecular structure, affecting its reactivity and interaction with other molecules (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Acetylpiperidino)ethan-1-one and its derivatives often include cyclization and acetylation steps. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or for the synthesis of more complex molecules. One-pot pseudo three-component reactions have been used for synthesizing highly functionalized derivatives, demonstrating the compound's reactivity and potential for producing diverse chemical structures (Rao & Parthibana, 2014).
Physical Properties Analysis
The physical properties of 1-(4-Acetylpiperidino)ethan-1-one derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various scientific and industrial processes. The synthesis and characterization studies often include the determination of these properties to better understand the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of 1-(4-Acetylpiperidino)ethan-1-one and its derivatives. Studies have shown that modifications to the molecular structure can significantly alter these properties, making the compound suitable for a wide range of chemical reactions and applications. The understanding of these chemical properties is crucial for the development of new synthetic methods and the discovery of novel compounds with desirable characteristics.
References
科学研究应用
取代的 2-吡啶酮的合成:一项研究讨论了由 δ-戊内酰胺制备 1-乙磺酰基乙酰基哌啶-2-酮,该酮用于通过亚磺酰胺氧化物进行 Pummerer 环化-去质子化-环加成级联反应来合成取代的 2-吡啶酮。这展示了其在复杂有机合成过程中的用途 (Padwa, Heidelbaugh, & Kuethe, 1999).
Fe3+ 和苦味酸的荧光化学传感器:另一项研究详细介绍了与 1-(4-乙酰基哌啶基)乙酮相关的 1-(2,5-二甲基呋喃-3-基)乙酮的衍生物如何用作 Fe3+ 离子和苦味酸的荧光化学传感器,突出了其在检测特定离子和化合物中的应用 (Shylaja 等,2020).
固态电子结构研究:研究了相关化合物 1-(1H-吡唑-4-基)乙酮(4-乙酰基吡唑)的晶体结构,以了解其固态和电子结构,为材料科学和晶体学领域做出贡献 (Frey, Schoeller, & Herdtweck, 2014).
醇的氧化:对与 1-(4-乙酰基哌啶基)乙酮密切相关的 4-乙酰氨基-2,2,6,6-四甲基哌啶-1-氧代铵高氯酸盐的研究讨论了其在醇氧化为酮或醛中的应用,展示了其在有机合成和催化中的作用 (Bobbitt, 1998).
查耳酮衍生物的生物学评价:对与目标化合物相关的 1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物的合成研究,以用于潜在的抗炎应用,显示了其在药物化学中的相关性 (Rehman, Saini, & Kumar, 2022).
新型衍生物的抗菌活性:一项关于合成新型 1H-吲哚衍生物(包括 2-氯-1-(吲哚啉-1-基)乙酮)的研究显示其显着的抗菌活性,表明其在开发新型抗菌剂中的潜力 (2020).
安全和危害
1-(4-Acetylpiperidino)ethan-1-one is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXZEJGLKOTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380434 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperidino)ethan-1-one | |
CAS RN |
162368-01-6 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)






